4-Ethylcarbamoylmethoxy-3-fluoro-benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride is a chemical compound with a complex structure that includes an ethylamino group, a fluorobenzene ring, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorobenzenesulfonyl chloride. This intermediate is then reacted with ethylamino and oxoethoxy groups under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous monitoring can help optimize the production process and reduce the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various reduced or oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biological molecules and synthesizing complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(Methylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
- 4-(2-(Dimethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
- 4-(2-(Amino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
Uniqueness
4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as methylamino or dimethylamino groups .
Eigenschaften
Molekularformel |
C10H11ClFNO4S |
---|---|
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
4-[2-(ethylamino)-2-oxoethoxy]-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClFNO4S/c1-2-13-10(14)6-17-9-4-3-7(5-8(9)12)18(11,15)16/h3-5H,2,6H2,1H3,(H,13,14) |
InChI-Schlüssel |
NVCVYPHDHLZQSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.